3-Ethyladamantan-1-amine hydrochloride
CAS No.: 80121-67-1
Cat. No.: VC21133012
Molecular Formula: C12H22ClN
Molecular Weight: 215.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80121-67-1 |
|---|---|
| Molecular Formula | C12H22ClN |
| Molecular Weight | 215.76 g/mol |
| IUPAC Name | 3-ethyladamantan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H |
| Standard InChI Key | SLOLBBCVFZRLLS-UHFFFAOYSA-N |
| SMILES | CCC12CC3CC(C1)CC(C3)(C2)N.Cl |
| Canonical SMILES | CCC12CC3CC(C1)CC(C3)(C2)N.Cl |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
3-Ethyladamantan-1-amine hydrochloride is identified by the CAS number 80121-67-1 and possesses a molecular formula of C₁₂H₂₂ClN with a molecular weight of 215.76 g/mol . The compound is also known by several synonyms, including (3-Ethyl-1-adamantyl)amine hydrochloride, 3-Ethyl-1-adamantanamine hydrochloride, 1-Amino-3-ethyladamantane hydrochloride, and Memantine Related Compound I .
Table 1: Identification Parameters of 3-Ethyladamantan-1-amine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 80121-67-1 |
| Molecular Formula | C₁₂H₂₂ClN |
| Molecular Weight | 215.76 g/mol |
| IUPAC Name | 3-ethyladamantan-1-amine;hydrochloride |
| InChIKey | SLOLBBCVFZRLLS-UHFFFAOYSA-N |
| SMILES | CCC12CC3CC(C1)CC(C3)(C2)N.Cl |
The compound's chemical identity is further established through its structural representation and analytical markers. It serves as a derivative of adamantane, featuring a characteristic tricyclic structure that contributes to its unique chemical properties.
Structural Characteristics
3-Ethyladamantan-1-amine hydrochloride features a distinctive adamantane scaffold, which consists of a rigid, cage-like structure of fused cyclohexane rings in chair conformations. This three-dimensional arrangement creates a stable, diamond-like framework that influences the compound's chemical and biological properties .
The key structural elements include:
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A tricyclic adamantane core providing conformational rigidity
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An ethyl group (-CH₂CH₃) substitution at the 3-position
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A primary amine (-NH₂) at the 1-position
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The hydrochloride salt form, enhancing solubility and stability
This structural arrangement distinguishes 3-ethyladamantan-1-amine hydrochloride from related adamantane derivatives such as memantine, which contains dimethyl groups at the 3,5-positions rather than a single ethyl group at position 3 .
Physical Properties
The physical properties of 3-ethyladamantan-1-amine hydrochloride significantly influence its behavior in various experimental and potential therapeutic applications.
Table 2: Physical Properties of 3-Ethyladamantan-1-amine Hydrochloride
| Property | Value |
|---|---|
| Physical Form | Crystalline solid |
| Melting Point | >220°C / 428°F |
| Solubility | Slightly soluble in methanol and chloroform |
| LogP | 3.12 (calculated) |
| Topological Polar Surface Area (TPSA) | 26.02 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
The compound demonstrates limited aqueous solubility but improved solubility in organic solvents, consistent with its moderately lipophilic nature as indicated by the LogP value . The high melting point suggests strong intermolecular forces, typical of hydrochloride salts of amine compounds .
Synthesis and Preparation
The synthesis of 3-ethyladamantan-1-amine hydrochloride typically involves multi-step processes, often starting with amantadine hydrochloride or other adamantane derivatives. While specific synthetic routes vary depending on scale and application, general approaches include:
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Selection of an appropriate adamantane starting material
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Introduction of the ethyl group at the 3-position through selective alkylation reactions
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Modification of functional groups to achieve the desired 1-amino-3-ethyl configuration
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Formation of the hydrochloride salt to enhance stability and solubility
The synthesis frequently involves reactions with nitrating agents followed by treatment with solid bases to adjust pH and facilitate crystallization of the desired compound. Careful control of reaction conditions is essential to ensure regioselectivity and minimize the formation of unwanted byproducts.
Pharmacological Properties
NMDA Receptor Interactions
One of the most significant pharmacological properties of 3-ethyladamantan-1-amine hydrochloride is its potential interaction with N-methyl-D-aspartate (NMDA) receptors. As a structural analog of memantine, it appears to modulate glutamatergic transmission through NMDA receptor interaction.
The compound has potential to reduce excitotoxicity associated with neurodegenerative diseases through this mechanism. NMDA receptors play a crucial role in synaptic plasticity and memory formation, but their excessive activation can lead to neuronal damage through calcium overload. By modulating these receptors, 3-ethyladamantan-1-amine hydrochloride may provide neuroprotection while maintaining physiological receptor function.
The specific binding characteristics, including affinity and kinetics, may differ from those of memantine due to the structural differences (ethyl substitution versus dimethyl substitutions). These differences could potentially translate into distinct pharmacological profiles and therapeutic applications.
Applications and Utility
Analytical and Reference Applications
One of the most established applications of 3-ethyladamantan-1-amine hydrochloride is as a pharmaceutical reference standard:
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It serves as "Memantine Related Compound I" in pharmaceutical quality control
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The compound is used for identifying and quantifying impurities in memantine formulations
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It functions as a calibration standard for analytical methods in pharmaceutical manufacturing
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The compound supports regulatory compliance in drug production and testing
Comparative Analysis with Related Compounds
3-Ethyladamantan-1-amine hydrochloride shares structural similarities with several adamantane derivatives while maintaining distinct differences that may influence its pharmacological profile.
Table 3: Comparison with Related Adamantane Derivatives
| Compound | Molecular Formula | Key Structural Features | Primary Applications |
|---|---|---|---|
| 3-Ethyladamantan-1-amine hydrochloride | C₁₂H₂₂ClN | Ethyl group at 3-position, amine at 1-position | Research tool, pharmaceutical reference standard |
| Memantine hydrochloride | C₁₂H₂₁N·HCl | Dimethyl groups at 3,5-positions, amine at 1-position | Treatment of moderate to severe Alzheimer's disease |
| Amantadine hydrochloride | C₁₀H₁₇N·HCl | Unsubstituted adamantane with amine at 1-position | Antiviral, antiparkinsonian agent |
| 1-Amino-3-methyladamantane hydrochloride | C₁₁H₁₉N·HCl | Methyl group at 3-position, amine at 1-position | Research compound, pharmaceutical intermediate |
Future Research Directions
Research involving 3-ethyladamantan-1-amine hydrochloride continues to evolve, with several promising directions:
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Further characterization of its NMDA receptor binding profile compared to established adamantane derivatives
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Investigation of potential advantages in terms of efficacy or side effect profile relative to memantine
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Exploration of structure-activity relationships to develop improved neuroprotective agents
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Assessment of potential applications beyond neurological conditions, such as in antimicrobial research (drawing on the diverse applications of other adamantane derivatives)
As understanding of neurodegenerative mechanisms advances, compounds like 3-ethyladamantan-1-amine hydrochloride may gain increased relevance, particularly in developing targeted approaches to glutamatergic modulation in various neurological conditions.
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